molecular formula C8H6F5NO B1413042 2-Difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1803792-16-6

2-Difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1413042
CAS No.: 1803792-16-6
M. Wt: 227.13 g/mol
InChI Key: VPKYHQUXOGYBKR-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aniline ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-4(8(11,12)13)2-1-3-5(6)14/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYHQUXOGYBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Substitution

A common approach involves introducing the difluoromethoxy group via nucleophilic substitution on a halogenated precursor. For example:

  • Step 1 : Start with 3-(trifluoromethyl)aniline.
  • Step 2 : Protect the amino group (e.g., acetylation) to prevent side reactions.
  • Step 3 : Introduce a chlorine or bromine atom at the 2-position via directed ortho-metalation or electrophilic substitution.
  • Step 4 : Replace the halogen with a difluoromethoxy group using a difluoromethoxylation reagent (e.g., AgF/Selectfluor® or CsF/ClCF₂OCH₃).
  • Step 5 : Deprotect the amino group under acidic or basic conditions.

Key Conditions :

  • Difluoromethoxylation typically requires anhydrous conditions and temperatures of 60–100°C.
  • Yields for analogous reactions range from 40–65% depending on the halogenation efficiency.

Reductive Amination of Nitro Intermediates

This method focuses on constructing the trifluoromethyl and difluoromethoxy groups on a nitrobenzene scaffold, followed by reduction:

  • Step 1 : Synthesize 2-difluoromethoxy-3-(trifluoromethyl)nitrobenzene via sequential Friedel-Crafts trifluoromethylation and difluoromethoxylation.
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.

Example Protocol :

Reagent Conditions Yield (%) Purity (%)
Pd/C (5 wt%), H₂ (4 bar) Ethanol, 50°C, 12 h 78 >95
SnCl₂, HCl Reflux, 6 h 65 90

Challenges :

  • Competing dehalogenation during hydrogenation may require optimized catalyst loading.

One-Pot Trifluoromethylation and Difluoromethoxylation

A streamlined approach inspired by recent advances in decarboxylative trifluoromethylation:

  • Step 1 : React 2-amino-3-bromophenol with CF₃SO₂Na and a copper catalyst to install the trifluoromethyl group.
  • Step 2 : Treat the intermediate with ClCF₂OCH₃ and CsF to introduce the difluoromethoxy group.

Advantages :

  • Avoids intermediate isolation, reducing purification steps.
  • Reported yields for similar one-pot reactions: 55–70% .

Sandmeyer Reaction for Direct Functionalization

Modify the Sandmeyer reaction to introduce both substituents:

  • Step 1 : Diazotize 3-(trifluoromethyl)aniline using NaNO₂/HCl.
  • Step 2 : React the diazonium salt with CuCN or CuCF₂OCH₃ to introduce the difluoromethoxy group.

Limitations :

  • Low regioselectivity for meta-substituted products.
  • Typical yields: 30–50% .

Comparison of Methods

Method Key Advantages Limitations Yield Range (%)
Halogenation/Substitution High purity, scalable Multi-step, moderate yields 40–65
Reductive Amination Robust, established Risk of dehalogenation 65–78
One-Pot Synthesis Efficient, fewer steps Requires specialized reagents 55–70
Sandmeyer Reaction Direct functionalization Low regioselectivity 30–50

Critical Analysis

  • Catalytic Hydrogenation (Method 2) is the most reliable for industrial-scale production, balancing yield and purity.
  • One-Pot Synthesis (Method 3) offers efficiency but depends on costly reagents like CF₃SO₂Na and transition-metal catalysts.
  • Halogenation/Substitution (Method 1) is preferable for lab-scale synthesis due to modularity but requires rigorous optimization to avoid byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Industry

2-Difluoromethoxy-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in:

  • Antibiotics : It is utilized in the synthesis of fluoroquinolone antibiotics such as levofloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity .
  • Anticancer Agents : The compound has been investigated for its potential role in developing anticancer drugs due to its ability to interact with specific biological targets .

Agrochemical Applications

In the agrochemical sector, this compound is employed as a precursor for synthesizing herbicides and fungicides. Its derivatives have shown effectiveness against various plant pathogens and pests, enhancing crop protection strategies. For instance:

  • Fungicides : Derivatives have been reported to exhibit over 70% efficacy against wheat hypochnus and melon gray mold .

Material Science

The compound is also significant in material science, where it is used as a building block for synthesizing advanced materials. Notably:

  • Liquid Crystals : It serves as a raw material for synthesizing liquid crystal compounds, which have applications in display technologies .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsSynthesis of antibiotics (e.g., levofloxacin)Broad-spectrum activity
Development of anticancer agentsPotential therapeutic effects
AgrochemicalsPrecursor for herbicides and fungicidesEffective pest control
Material ScienceBuilding block for liquid crystalsEnhanced material properties

Case Study 1: Antibiotic Development

A study published in 2021 highlighted the synthesis of a novel antibiotic using this compound as a key intermediate. The resulting compound demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in addressing public health challenges.

Case Study 2: Agrochemical Efficacy

Research conducted on the fungicidal properties of derivatives derived from this compound revealed that certain formulations achieved over 70% effectiveness against common agricultural pathogens. This study underscores the compound's potential in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position Dictates Activity : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) are optimal for anticancer applications, while para-substituted analogs (e.g., 4-CF₃) excel in enzyme inhibition .

Functional Group Synergy: Combining CF₃ with electron-withdrawing groups (e.g., NO₂) enhances photochemical utility (NO release) but requires careful positioning to avoid cytotoxicity .

Synthetic Challenges : Ortho-substitution introduces steric hindrance, reducing reaction yields in some cases (e.g., sulfonylurea synthesis) .

Biological Activity

2-Difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, which include both difluoromethoxy and trifluoromethyl groups attached to an aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F5N, with a molecular weight of approximately 215.15 g/mol. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The fluorinated groups enhance binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects in therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited significant antiproliferative effects against various cancer cell lines. In a study involving the HCT116 colon cancer cell line, the compound demonstrated an IC50 value of approximately 0.95 µM, indicating potent activity compared to other known inhibitors .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases. In a kinase panel screening, it showed selectivity towards the Akt family of kinases, which are critical in cancer cell proliferation and survival. The inhibition of these kinases by this compound suggests its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Overview

Biological Activity Cell Line/Target IC50 (µM) Comments
Antiproliferative ActivityHCT116 Colon Cancer0.95More potent than several known inhibitors
Kinase InhibitionAkt FamilyVariesSelective inhibition observed
Enzyme InteractionVarious EnzymesNot specifiedPotential for drug development

Case Studies

  • Anticancer Study : A recent investigation into the effects of this compound on HCT116 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cell survival pathways .
  • Kinase Selectivity : In another study focusing on kinase inhibition, the compound was shown to decrease phosphorylation levels of key substrates in the Akt signaling pathway, demonstrating its potential utility in targeting cancer-associated signaling networks .

Q & A

Q. What synthetic routes are recommended for preparing 2-difluoromethoxy-3-(trifluoromethyl)aniline with high purity?

Synthesis typically involves sequential functionalization of the aniline scaffold. For example:

  • Chlorination : Use N-chlorosuccinimide (NCS) to introduce chlorine atoms at specific positions, as demonstrated in the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline .
  • Purification : Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for isolating the target compound, as described in palladium-catalyzed coupling reactions .
  • Quality Control : Validate purity via HPLC (e.g., retention time analysis) and LCMS (e.g., m/z 265 [M+H]+) .

Q. How do electron-withdrawing substituents (difluoromethoxy and trifluoromethyl) influence the basicity of the aniline group?

The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing groups (EWGs). They reduce the electron density on the aromatic ring via inductive effects, decreasing the lone pair availability on the -NH₂ group and lowering basicity. Comparative studies on similar compounds (e.g., p-(trifluoromethyl)aniline) show a pKa reduction of ~2–3 units compared to unsubstituted aniline . Basicity can be experimentally determined via potentiometric titration or computationally using DFT-based NBO analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, trifluoromethyl groups show characteristic ¹⁹F signals at ~-60 ppm .
  • FT-IR : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • UV-Vis : Monitors electronic transitions influenced by EWGs (e.g., λmax shifts due to conjugation effects) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:

  • HOMO/LUMO Analysis : The HOMO of the aniline group (electron-rich NH₂) may interact with LUMO of electrophilic partners (e.g., aryl halides in Ullmann couplings) .
  • Transition State Modeling : Simulate activation barriers for reactions like Buchwald-Hartwig amination, optimizing catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What strategies optimize the incorporation of this compound into block copolymers for dielectric materials?

  • Monomer Design : Use the aniline derivative as a rigid, electron-deficient monomer paired with flexible co-monomers (e.g., poly(ethylene oxide)) to balance dielectric strength and processability .
  • Polymerization Techniques : Controlled radical polymerization (e.g., ATRP) ensures precise molecular weight distribution. Post-polymerization functionalization (e.g., click chemistry) can introduce crosslinkable groups .

Q. How do conflicting data on the compound’s thermal stability inform experimental design for high-temperature applications?

Discrepancies in thermal stability (e.g., decomposition temperatures reported between 200–250°C) may arise from:

  • Sample Purity : Trace impurities (e.g., residual solvents) lower decomposition thresholds. Use TGA-MS to correlate mass loss with volatile byproducts .
  • Experimental Conditions : Heating rates and atmosphere (N₂ vs. air) affect stability. Standardize protocols using dynamic DSC under inert conditions .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated anilines?

  • Reference Standards : Compare data with structurally analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) to validate shifts in NMR or IR .
  • Solvent Effects : Account for solvent polarity in UV-Vis and fluorescence studies, as EWGs amplify solvatochromic shifts .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to acute dermal/ inhalation toxicity (Category 4) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .

Research Applications Table

Application Methodology Key Reference
Polymer DielectricsCopolymerization with flexible monomers; dielectric constant measurement
Pharmacological ProbesStructure-activity relationship (SAR) studies via NH₂ functionalization
Catalytic Cross-CouplingPd-catalyzed coupling with aryl halides; kinetic monitoring via GC-MS

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Difluoromethoxy-3-(trifluoromethyl)aniline
Reactant of Route 2
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2-Difluoromethoxy-3-(trifluoromethyl)aniline

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